molecular formula C6H14ClNO2S B1445823 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride CAS No. 1795471-95-2

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Cat. No.: B1445823
CAS No.: 1795471-95-2
M. Wt: 199.7 g/mol
InChI Key: JKOMRRXXJXGGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 6-methyl-1,4-thiazepane-1,1-dione hydrochloride emerged from the broader exploration of seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The compound was first catalogued in chemical databases in 2015, with its initial creation date recorded as February 7, 2015, in the PubChem database. The systematic study of thiazepane derivatives has evolved significantly over the past several decades, with researchers recognizing the importance of seven-membered ring systems in medicinal chemistry applications.

The synthesis methodology for thiazepane compounds has undergone substantial advancement, with contemporary approaches utilizing cyclization reactions involving alpha-beta-unsaturated carbonyl compounds treated with ortho-mercapto aniline in alkaline media. This synthetic pathway has proven particularly valuable for generating thiazepane derivatives due to its efficiency and the high yields it produces without requiring complex separation and purification procedures. The development of this compound specifically benefited from these synthetic advances, allowing for its preparation and subsequent characterization.

The compound has been assigned the Chemical Abstracts Service number 1795471-95-2, which serves as its unique identifier in chemical databases worldwide. This registration reflects its recognition as a distinct chemical entity worthy of scientific investigation and potential commercial applications. The compound has been made available through various chemical suppliers, indicating its utility in research applications and its growing importance in the field of heterocyclic chemistry.

Nomenclature and Structural Classification

This compound possesses a complex nomenclature that reflects its sophisticated molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 6-methyl-1,4-thiazepane 1,1-dioxide hydrochloride. This systematic naming convention clearly indicates the presence of a seven-membered ring containing sulfur and nitrogen atoms, with a methyl substituent at the sixth position and sulfur dioxide functionality.

The molecular formula of this compound is C₆H₁₄ClNO₂S, with a molecular weight of 199.70 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=S1(CCNCC(C)C1)=O.[H]Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier string for this compound is InChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H, offering another standardized method for representing its structure.

The compound exists as a hydrochloride salt, which significantly affects its physical and chemical properties compared to its free base form. The presence of the chloride ion enhances the compound's solubility in polar solvents and affects its crystalline structure. The sulfur atom in the molecule exists in an oxidized state, forming a sulfone group that contributes to the compound's chemical stability and reactivity profile.

Property Value
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol
Chemical Abstracts Service Number 1795471-95-2
International Union of Pure and Applied Chemistry Name 6-methyl-1,4-thiazepane 1,1-dioxide hydrochloride
Physical Form Powder
Purity 95%

Significance in Heterocyclic Chemistry

This compound holds considerable importance within the broader context of heterocyclic chemistry, particularly in the study of seven-membered ring systems. Seven-membered heterocycles represent a unique class of compounds that bridge the gap between the more commonly studied five- and six-membered ring systems, offering distinct conformational and electronic properties that make them valuable in various chemical applications.

The thiazepane ring system, characterized by the presence of both sulfur and nitrogen heteroatoms, provides unique electronic and steric environments that influence the compound's reactivity and biological activity. The seven-membered ring adopts non-planar conformations that can exist in multiple forms, contributing to the compound's three-dimensional character and potentially enhancing its utility as a pharmaceutical scaffold. This three-dimensional nature is particularly valuable in drug design, where the spatial arrangement of functional groups can significantly impact biological activity and selectivity.

Recent research has demonstrated the synthetic versatility of thiazepane derivatives, with efficient one-pot synthesis methods developed using alpha-beta-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. These synthetic approaches have enabled the preparation of diverse libraries of thiazepane compounds, facilitating structure-activity relationship studies and the exploration of their potential applications in medicinal chemistry.

The compound's sulfone functionality adds another layer of chemical significance, as sulfones are known for their stability and their ability to participate in various chemical transformations. The presence of the sulfone group in this compound makes it a potential precursor for further chemical modifications and derivatizations, expanding its utility in synthetic organic chemistry.

Structural Feature Chemical Significance
Seven-membered ring Enhanced three-dimensional character and conformational flexibility
Sulfur dioxide group Chemical stability and potential for further functionalization
Nitrogen atom Basic character and hydrogen bonding capability
Methyl substituent Increased lipophilicity and steric effects
Hydrochloride salt Enhanced solubility and crystalline stability

Properties

IUPAC Name

6-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMRRXXJXGGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Multi-Step Synthesis via Ketone Reduction and Ammonia Treatment

One robust industrial method involves the following key steps:

  • Reduction of a ketone precursor (formula III) with sodium borohydride in a two-phase medium consisting of a chlorinated solvent (e.g., chloroform, dichloromethane) and aqueous sodium hydroxide, in the presence of a phase transfer catalyst such as N-dodecyl-N-methyl-diethanolammonium bromide. This step yields an alcohol intermediate (formula IV).

  • Conversion of the alcohol to the chloride by treatment with gaseous hydrochloric acid in a chlorinated solvent at low temperatures (~5 °C).

  • Ammonia treatment of the chloride suspension with gaseous ammonia at 25–35 °C to form the target thiazepane compound (formula I).

  • Formation of the hydrochloride salt by treating the product with concentrated hydrochloric acid, followed by filtration, washing, and drying.

This method provides high purity hydrochloride salt with a yield of approximately 79% and a melting point of 193–197 °C. The process is advantageous for its purity, making the compound suitable for further synthetic applications, such as in the synthesis of tianeptine derivatives.

Key Experimental Details:

Step Conditions Outcome/Yield
Ketone reduction NaBH4, chlorinated solvent/aqueous NaOH, PTC Alcohol intermediate
Chloride formation Gaseous HCl, 5 °C, chlorinated solvent Chloride suspension
Ammonia treatment Gaseous NH3, 25–35 °C Thiazepane compound
Hydrochloride salt prep Conc. HCl, filtration, washing, drying 79% yield, m.p. 193–197 °C

Microwave-Assisted Cyclization of Precursors

A more recent and efficient approach utilizes microwave irradiation to accelerate the synthesis of thiazepane derivatives structurally related to 6-methyl-1,4-thiazepane-1,1-dione hydrochloride. This method involves:

  • Reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate under microwave heating to form a key intermediate, 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide.

  • Subsequent reaction of this intermediate with α-haloketones (e.g., chloroacetone, 3-chloropentane-2,4-dione, phenacyl bromide) in boiling acetic acid or under microwave conditions to yield 2,3-disubstituted pyrido[3,2-f]thiazepin-5-ones.

  • Microwave irradiation significantly reduces reaction times from hours to minutes and improves yields by 20–30% compared to traditional methods.

Comparison of Traditional vs Microwave Methods for Key Compounds:

Compound Traditional Reaction Time Microwave Reaction Time Traditional Yield (%) Microwave Yield (%)
6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (2) 3 h 15 min 55 82
Pyrido[3,2-f]thiazepin-5-one derivatives (4a-c) 10 h 30 min 56–61 80–85
Benzoylated derivative (9) 3 h 15 min 57 79
S-alkylated derivatives (10a-c) 10 min reflux + overnight at r.t. 5 min 25–41 45–63

This microwave-assisted synthesis is environmentally friendly, time-saving, and yields products with confirmed structures by IR, NMR, and mass spectrometry.

Analytical and Structural Confirmation

The synthesized compounds, including the hydrochloride salt of 6-methyl-1,4-thiazepane-1,1-dione, are characterized by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Sodium borohydride reduction + HCl + NH3 treatment NaBH4, chlorinated solvent, PTC, gaseous HCl, gaseous NH3, conc. HCl High purity, industrial scale ~79 Well-established, robust
Microwave-assisted cyclization 3-amino-3-thioxopropanamide, ethyl acetoacetate, α-haloketones, microwave heating Faster, higher yields, eco-friendly 80–85 (for key intermediates) Suitable for rapid synthesis

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling researchers to create derivatives with tailored properties. The compound can participate in several types of reactions:

  • Oxidation : Can be oxidized to introduce additional functional groups.
  • Reduction : Can be reduced to corresponding alcohols or amines.
  • Substitution : Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

These reactions are facilitated by common reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction), making it versatile for synthetic organic chemistry .

Research into the biological properties of this compound has revealed promising antimicrobial and anticancer activities:

Antimicrobial Properties
Studies indicate that this compound exhibits significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell functions, potentially through enzyme inhibition .

Anticancer Effects
Preliminary investigations suggest that it may induce apoptosis in various cancer cell lines. This effect is believed to be mediated through modulation of specific signaling pathways associated with cell proliferation and survival .

Medicinal Applications

The unique chemical structure of this compound positions it as a potential therapeutic agent. Its exploration in pharmacology includes:

  • Therapeutic Agent Development : Investigated for its potential use in treating infections and cancer due to its biological activity.
  • Pharmaceutical Intermediate : Utilized in the synthesis of other bioactive compounds, enhancing drug discovery efforts.

Notably, the compound's interactions with molecular targets such as enzymes and receptors play a critical role in its therapeutic potential .

Industrial Applications

In industrial contexts, this compound is employed for developing new materials with specific properties. Its applications include:

  • Material Science : Used in the creation of polymers or coatings with enhanced performance characteristics.
  • Catalysis : Acts as a catalyst in various chemical processes due to its reactive functional groups.

The compound's versatility makes it valuable for research and development across multiple industrial sectors .

Antimicrobial Activity Case Study

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) was determined against common pathogens, showcasing its potential as a new antibacterial agent.

Anticancer Mechanism Investigation

Research focused on the anticancer properties involved treating cancer cell lines with varying concentrations of the compound. Results indicated that it could induce apoptosis through activation of caspase pathways, highlighting its potential for cancer therapy development.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzodithiazine Derivatives

Compounds like N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (CAS: Not provided) feature a benzodithiazine ring fused with sulfone and chloro/methyl groups :

  • Structural Differences: The benzodithiazine system is bicyclic and aromatic, contrasting with the monocyclic thiazepane.
  • Chloro substituents may improve membrane permeability compared to methyl groups.

Thiadiazole-Fused Heterocycles

1,4-Benzodioxin-based thiadiazole derivatives (e.g., compounds 1–25 from ) exhibit α-amylase and α-glucosidase inhibitory activity :

  • Activity Comparison : Thiadiazole-fused systems show marked enzyme inhibition, suggesting that the thiazepane sulfone core might also target similar pathways if tested.
  • Synthesis : Thiadiazole derivatives rely on iodine-mediated cyclization , whereas thiazepanes may require alternative catalysts or conditions.

Substituted Benzothiazepines

Benzothiazepin derivatives, such as (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-8-phenoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , highlight the role of substituents:

  • Ring Size : The six-membered benzothiazepine ring may confer greater conformational rigidity than the seven-membered thiazepane.

Pharmaceutical Impurities

Impurities like 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride (CAS: 1006-21-9) demonstrate that methyl positioning impacts regulatory acceptance:

  • Regulatory Significance: Even minor structural variations (e.g., methyl vs. hydroxymethyl groups) necessitate rigorous purity profiling, as seen in pyridoxine hydrochloride standards .

Biological Activity

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride is a heterocyclic compound characterized by the presence of sulfur and nitrogen in its ring structure. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes the oxidation of 6-methyl-1,4-thiazepane to form the dione derivative, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities. Below are some key findings:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.
  • Anticancer Effects : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways within cells, contributing to its biological effects .
  • Cell Signaling Pathways : It has been suggested that this compound can influence cell signaling pathways associated with cell proliferation and apoptosis, which is particularly relevant in cancer research .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli
Study 2Anticancer ActivityInduced apoptosis in various cancer cell lines; potential modulation of cell signaling pathways
Study 3Mechanism of ActionIdentified interactions with specific enzymes; suggested influence on metabolic pathways

Q & A

What are the validated synthetic routes for 6-methyl-1,4-thiazepane-1,1-dione hydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
Synthesis typically involves cyclization of precursor thioamides or oxidation of thiol intermediates. For example, analogous procedures for benzodioxine derivatives (e.g., using sodium acetate as a base and ethanol as solvent) can be adapted . Reaction optimization should focus on:

  • Catalyst selection : Sodium acetate enhances nucleophilic substitution in similar heterocycles .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency.
  • Oxidation control : Controlled addition of oxidizing agents (e.g., H₂O₂) ensures selective dione formation without over-oxidation.
    Validate purity via HPLC (≥98%) using reference standards for related impurities (e.g., 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride) .

Which analytical techniques are critical for characterizing this compound, and how are they validated?

Level: Basic
Answer:

  • NMR : Confirm structural integrity via ¹H/¹³C NMR, comparing chemical shifts to analogous thiazepane derivatives (e.g., δ 3.2–4.1 ppm for methylene protons in the thiazepane ring) .
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to detect trace impurities (e.g., ≤0.1% as per ICH guidelines) .
  • XRD : Resolve crystalline polymorphism, which impacts solubility and stability .
    Validation requires spiking studies with known impurities and inter-laboratory reproducibility checks .

How can researchers resolve contradictory data in biological activity studies of this compound?

Level: Advanced
Answer:
Contradictions often arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

  • Orthogonal assays : Compare results from cell viability (MTT) and apoptosis (Annexin V) assays to confirm activity trends .
  • Impurity profiling : Use HPLC with charged aerosol detection to quantify low-level contaminants (e.g., 4-chloroaniline derivatives) that may antagonize biological effects .
  • Solvent controls : Replace DMSO with saline buffers if solubility permits, as DMSO can modulate oxidative stress pathways .

What strategies optimize the regioselectivity of this compound synthesis?

Level: Advanced
Answer:
Regioselectivity is influenced by:

  • Thermodynamic vs. kinetic control : Lower temperatures (0–5°C) favor kinetic products (e.g., thiazepane over oxazepane byproducts), while higher temperatures (50–60°C) promote thermodynamic stability .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block competing nucleophilic sites during cyclization .
    Monitor intermediates via in-situ FTIR to track carbonyl formation and adjust reaction time accordingly.

How should this compound be stored to ensure long-term stability?

Level: Basic
Answer:

  • Storage conditions : Keep under argon at –20°C in amber vials to prevent photodegradation and hydrolysis .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives) .

What methodologies establish impurity thresholds for this compound in preclinical studies?

Level: Advanced
Answer:

  • ICH Q3A compliance : Set thresholds at 0.1% for unknown impurities and 0.5% for identified non-mutagenic impurities .
  • Toxicological assessment : Use Ames tests for mutagenicity screening of impurities (e.g., alkyl chlorides) .
  • Quantitative NMR : Compare impurity integrals to the main compound’s signal for accurate quantification .

How can mechanistic studies elucidate the neuroprotective or antitumor effects of this compound?

Level: Advanced
Answer:

  • In vitro models : Use SH-SY5Y neuronal cells for neuroprotection assays (e.g., measuring ROS reduction via DCFH-DA probes) .
  • Molecular docking : Screen against targets like Keap1-Nrf2 or caspase-3 to predict binding affinities .
  • Metabolomics : Track thiol-disulfide balance in treated cells via LC-MS/MS to identify redox-modulating pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 2
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.